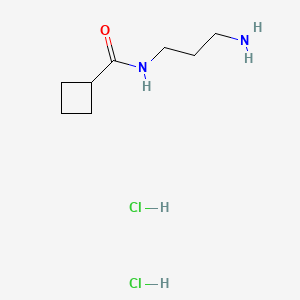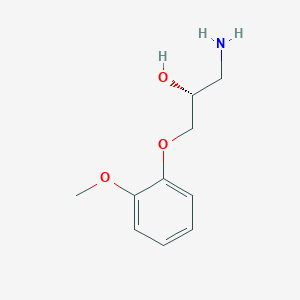
N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N2O. It is a derivative of cyclobutanecarboxamide, featuring an aminopropyl group attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride typically involves the reaction of cyclobutanecarboxylic acid with 3-aminopropylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the intermediate cyclobutanecarboxamide. This intermediate is then reacted with hydrochloric acid to yield the dihydrochloride salt of N-(3-Aminopropyl)cyclobutanecarboxamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminopropyl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of cyclobutanecarboxylic acid derivatives.
Reduction: Formation of cyclobutanemethanol derivatives.
Substitution: Formation of N-substituted cyclobutanecarboxamide derivatives.
Aplicaciones Científicas De Investigación
N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Aminopropyl)cyclobutanecarboxamide hydrochloride
- N-(3-Aminopropyl)cyclobutanecarboxamide
- N-(3-Aminopropyl)cyclobutanecarboxamide monohydrochloride
Uniqueness
N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its similar counterparts .
Propiedades
Fórmula molecular |
C8H18Cl2N2O |
|---|---|
Peso molecular |
229.14 g/mol |
Nombre IUPAC |
N-(3-aminopropyl)cyclobutanecarboxamide;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-5-2-6-10-8(11)7-3-1-4-7;;/h7H,1-6,9H2,(H,10,11);2*1H |
Clave InChI |
VHTFOSLBIHSOLB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)NCCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-1,3-benzothiazol-2-yl]acetamide](/img/structure/B13886162.png)
![tert-butyl N-[3-(1,2,3,4-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate](/img/structure/B13886169.png)
![(2,4,5-Trichlorophenyl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13886173.png)

![Tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13886192.png)



![Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13886218.png)


![3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13886235.png)

